REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1F)C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1520 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated NH4Cl solution and most of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1F)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |